molecular formula C21H24N2O5S2 B2802533 4-(N,N-diethylsulfamoyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide CAS No. 2034484-60-9

4-(N,N-diethylsulfamoyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Cat. No. B2802533
M. Wt: 448.55
InChI Key: PWBHIIUOLSNZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-diethylsulfamoyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H24N2O5S2 and its molecular weight is 448.55. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-diethylsulfamoyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-diethylsulfamoyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoinduced Direct Oxidative Annulation

Research by Zhang et al. (2017) demonstrated the use of photoinduced direct oxidative annulation involving compounds similar to 4-(N,N-diethylsulfamoyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide. This process allows for the synthesis of highly functionalized polyheterocyclic compounds without the need for transition metals and oxidants.

Antibacterial, Antiurease, and Antioxidant Activities

A study by Sokmen et al. (2014) synthesized a compound closely related to the mentioned chemical, which was evaluated for its antibacterial, antiurease, and antioxidant activities. The study found effective antiurease and antioxidant activities in the synthesized compounds.

Immobilization Techniques for Enzymatic Activity

Research by Brem et al. (2012) explored immobilization techniques using compounds with structural similarities to 4-(N,N-diethylsulfamoyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide. This study aimed to enhance enzymatic activity and enantioselectivity for the kinetic resolution of various compounds.

Synthesis of Biologically Active Substances

In a study by Sych et al. (2019), the synthesis of biologically active substances was explored, including derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems. These substances were tested for antimicrobial and antifungal activity, revealing significant potential in medical applications.

Inhibition of Carbonic Anhydrases

Supuran et al. (2013) conducted a study on aromatic sulfonamide inhibitors, including compounds structurally related to 4-(N,N-diethylsulfamoyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide. These inhibitors targeted carbonic anhydrase isoenzymes, demonstrating potential for therapeutic use.

Synthesis of Geminally Activated Compounds

Baichurin et al. (2019) focused on the condensation of specific aldehydes with nitro-substituted CH acids, leading to the synthesis of geminally activated nitro dienes. This synthesis approach is relevant to the chemical structure of 4-(N,N-diethylsulfamoyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide.

properties

IUPAC Name

4-(diethylsulfamoyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S2/c1-3-23(4-2)30(26,27)17-11-9-16(10-12-17)20(24)22-15-21(25,18-7-5-13-28-18)19-8-6-14-29-19/h5-14,25H,3-4,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBHIIUOLSNZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-diethylsulfamoyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

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